8-Methylquinoxalin-6-amine
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Overview
Description
8-Methylquinoxalin-6-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and material science. The structure of this compound consists of a quinoxaline ring with a methyl group at the 8th position and an amine group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylquinoxalin-6-amine typically involves the condensation of 1,2-diamines with α-dicarbonyl compounds. One common method is the reaction of 2-methyl-1,2-diaminobenzene with glyoxal under acidic conditions to form the quinoxaline ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry approaches to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
8-Methylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
8-Methylquinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: Used in the development of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 8-Methylquinoxalin-6-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity and inhibits essential enzymes. In anticancer applications, it induces apoptosis by interacting with DNA and inhibiting topoisomerase enzymes. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the quinoxaline ring .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: Similar structure but with an amino group at the 8th position instead of the 6th.
6-Methoxyquinoline: Contains a methoxy group at the 6th position instead of an amino group.
Quinoxaline: The parent compound without any substituents
Uniqueness
8-Methylquinoxalin-6-amine is unique due to the presence of both a methyl group and an amino group on the quinoxaline ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
8-methylquinoxalin-6-amine |
InChI |
InChI=1S/C9H9N3/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,10H2,1H3 |
InChI Key |
RZHDPRJKURHDFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=NC=CN=C12)N |
Origin of Product |
United States |
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